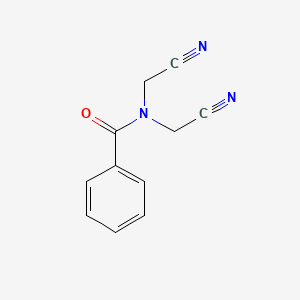

N,N-bis(cyanomethyl)benzamide

Description

Contextualization of Benzamide (B126) Derivatives in Contemporary Organic Synthesis

Benzamide derivatives represent a cornerstone in the architecture of a vast array of functional molecules. The benzamide group, consisting of a benzene (B151609) ring attached to an amide, is a stable and versatile scaffold that is relatively straightforward to synthesize. mdpi.com In contemporary organic synthesis, these compounds are prized as crucial building blocks and intermediates for creating more complex, biologically active molecules. researchgate.net The amide bond is a fundamental linkage in nearly all biological processes, and its incorporation within an aromatic framework imparts a combination of rigidity and specific hydrogen bonding capabilities. researchgate.net

The synthetic utility of benzamides is broad. They are readily prepared from commercially available substrates, often through the reaction of a benzoic acid derivative with an amine. mdpi.comnanobioletters.com This accessibility allows for the systematic modification of both the aromatic ring and the amide substituents, enabling the creation of large libraries of compounds for screening purposes. nih.govresearchgate.net Researchers have extensively synthesized and studied substituted benzamides, leading to the discovery of compounds with a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, analgesic, and anticancer properties. mdpi.comresearchgate.netnanobioletters.com For example, N-substituted benzamide derivatives have been designed and evaluated as potent histone deacetylase (HDAC) inhibitors for cancer therapy. nih.govnih.gov Furthermore, the benzamide chromophore is a well-established tool in stereochemical studies due to its defined geometry and conformation. researchgate.net

| Role of Benzamide Scaffolds | Significance in Organic Synthesis |

| Core structural unit | Found in a high percentage of pharmaceuticals, demonstrating its utility. nanobioletters.com |

| Synthetic intermediate | Serves as a versatile precursor for a variety of biologically active molecules. researchgate.net |

| Pharmacophore | The amide group can form key hydrogen bonds with biological targets. researchgate.net |

| Tunable properties | Substitutions on the aromatic ring or nitrogen allow for fine-tuning of electronic and steric properties. nih.gov |

Significance of Cyanomethyl Moieties in Chemical Scaffolds

The cyanomethyl group (–CH₂CN) is a valuable functional moiety used by chemists to modify and enhance the properties of molecular scaffolds. taylorandfrancis.com It consists of a nitrile (–CN) attached to a methyl group, and its inclusion can profoundly influence a molecule's electronic character, metabolic stability, and biological activity. The strong electron-withdrawing nature of the nitrile can alter the reactivity and potency of neighboring functional groups. For instance, the substitution of a piperazine (B1678402) ring with a cyanomethyl group has been shown to enhance the electrophilic character at an adjacent carbon, leading to an increase in the potency of certain enzyme inhibitors. taylorandfrancis.com

In medicinal chemistry, the cyanomethyl group is present in several therapeutic agents. The synthetic progestin Dienogest, used in the management of endometriosis, features a cyanomethyl group at its C-17 position, which is integral to its clinical profile. taylorandfrancis.com The nitrile group is relatively resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate. Furthermore, cyanomethyl groups are found in naturally occurring indole (B1671886) alkaloids that exhibit biological activity. taylorandfrancis.com Recent research into cyanomethyl vinyl ethers has highlighted their potential as antiproliferative agents that target tubulin, a key protein involved in cell division, further underscoring the importance of this moiety in the development of new anticancer therapies. nih.gov

Overview of Research Trajectories for N,N-bis(cyanomethyl)benzamide

While extensive research exists for the broader classes of benzamides and cyanomethyl-containing compounds, dedicated studies on this compound are more specialized. Research trajectories for this specific molecule are primarily focused on its synthesis, structural characterization, and exploration as a precursor for more complex chemical structures.

The synthesis of this compound would likely follow established amide formation protocols. A plausible route involves the reaction of benzoyl chloride with bis(cyanomethyl)amine under basic conditions, analogous to the synthesis of the related compound N-(cyanomethyl)benzamide, which is prepared from aminoacetonitrile (B1212223) and benzoyl chloride. nih.govresearchgate.net

Given its structure, a primary research avenue is its evaluation as a potential bioactive agent. The combination of the proven benzamide pharmacophore with two cyanomethyl groups presents a novel scaffold for screening in areas where these individual moieties have shown promise, such as in the development of enzyme inhibitors or antiproliferative compounds. nih.govnih.gov The two cyanomethyl groups offer multiple coordination sites, suggesting another research trajectory: its use as a ligand in coordination chemistry for the synthesis of novel metal-organic complexes. A structurally related compound, N,N-bis(cyanomethyl)nitrous amide, has been synthesized and investigated for its physical properties, indicating an interest in this class of compounds for materials science applications. researchgate.net

| Property | Value |

| Molecular Formula | C₁₁H₉N₃O |

| Molecular Weight | 200.21 g/mol |

| Formal Charge | 0 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 3 |

| Note: The properties in this table are calculated and not based on experimental measurements. |

Structure

3D Structure

Properties

Molecular Formula |

C11H9N3O |

|---|---|

Molecular Weight |

199.21 g/mol |

IUPAC Name |

N,N-bis(cyanomethyl)benzamide |

InChI |

InChI=1S/C11H9N3O/c12-6-8-14(9-7-13)11(15)10-4-2-1-3-5-10/h1-5H,8-9H2 |

InChI Key |

FRUXIIRDYWNZKC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N(CC#N)CC#N |

Origin of Product |

United States |

Synthetic Methodologies for N,n Bis Cyanomethyl Benzamide and Its Analogues

Established Synthetic Routes to N,N-bis(cyanomethyl)benzamide

The primary and most direct methods for synthesizing this compound involve the formation of an amide bond between a benzoyl derivative and N,N-bis(cyanomethyl)amine.

A common and effective method for forming the amide bond in this compound is the acylation of N,N-bis(cyanomethyl)amine with benzoyl chloride. researchgate.net This reaction is a classic example of nucleophilic acyl substitution, where the amine nitrogen attacks the electrophilic carbonyl carbon of the benzoyl chloride, leading to the displacement of the chloride leaving group and the formation of the stable amide linkage.

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of solvent and base can influence the reaction rate and yield. Common bases include tertiary amines like triethylamine (B128534) or pyridine, while aprotic solvents such as dichloromethane (B109758) or tetrahydrofuran (B95107) are often employed.

Key Features of Acylation with Benzoyl Chlorides:

High Reactivity: Benzoyl chlorides are highly reactive acylating agents, facilitating rapid reaction.

Good Yields: This method generally provides good to excellent yields of the desired benzamide (B126) product.

Versatility: A wide range of substituted benzoyl chlorides can be used to synthesize various this compound analogues.

A study on N-acylation of amines found that iodine can promote quantitative acylation of primary and secondary amines with benzoyl chloride under solvent-free conditions at room temperature, offering a mild and efficient alternative. researchgate.net

Beyond the use of acyl chlorides, a variety of other amide bond formation strategies can be applied to synthesize substituted N,N-bis(cyanomethyl)benzamides. luxembourg-bio.comresearchgate.net These methods often involve the activation of a carboxylic acid to make it more susceptible to nucleophilic attack by the amine.

Common Coupling Reagents and Methods:

| Coupling Reagent/Method | Description | Key Features |

| Carbodiimides (e.g., DCC, EDC) | These reagents activate carboxylic acids by forming an O-acylisourea intermediate, which is then attacked by the amine. luxembourg-bio.com | Widely used, but the dicyclohexylurea (DCU) byproduct from DCC can be difficult to remove. luxembourg-bio.com |

| Phosphonium (B103445) Salts (e.g., BOP, PyBOP) | These reagents form highly reactive phosphonium esters of the carboxylic acid, leading to efficient amide bond formation. | High coupling efficiency, but can be expensive. |

| Uronium/Aminium Salts (e.g., HBTU, HATU) | These reagents react with carboxylic acids to form active esters that readily couple with amines. luxembourg-bio.com | Often provide high yields and minimal side reactions, particularly with sterically hindered substrates. luxembourg-bio.com |

| Mixed Anhydrides | Formed by reacting the carboxylic acid with a chloroformate, these intermediates are highly reactive towards amines. scribd.com | A classic and effective method. |

The choice of coupling reagent often depends on the specific substrates, desired reaction conditions (e.g., temperature, solvent), and the need to minimize side reactions like racemization in the case of chiral starting materials. luxembourg-bio.com

Precursor Synthesis and Cyanomethylamine Incorporation

A highly efficient method for the synthesis of N,N-bis(cyanomethyl)amines is through a copper-catalyzed five-component coupling reaction. nih.govelsevierpure.com This reaction involves an amine, formaldehyde (B43269), and trimethylsilyl (B98337) cyanide (TMSCN) in the presence of a cooperative catalytic system of copper(I) chloride (CuCl) and copper(II) triflate (Cu(OTf)₂). nih.govelsevierpure.com

General Procedure for Copper-Catalyzed Synthesis of N,N-bis(cyanomethyl)amines: nih.gov

For Aromatic Amines: An amine, paraformaldehyde, trimethylsilyl cyanide, Cu(OTf)₂, CuCl, and potassium carbonate are successively added to acetonitrile (B52724) and stirred at room temperature. nih.gov

For Aliphatic Amines: An aliphatic amine, an aqueous formaldehyde solution, trimethylsilyl cyanide, Cu(OTf)₂, and CuCl are added to acetonitrile and stirred at room temperature. nih.gov

Electrochemical methods offer an alternative and often milder approach to generating key intermediates for synthesis. thieme-connect.de The cathodic reduction of acetonitrile in the presence of a tetraalkylammonium salt can generate the cyanomethyl anion (⁻CH₂CN). researchgate.netnih.gov This highly reactive "naked" ion can then be used in various synthetic transformations. nih.gov

The electrogenerated cyanomethyl anion can act as a strong base or as a nucleophile. nih.gov Its reactivity depends on the other species present in the reaction mixture. nih.gov For instance, it can be used in cyanomethylation reactions with suitable electrophiles. researchgate.netorganic-chemistry.org

A specific application involves the generation of a carboxylating reagent by bubbling carbon dioxide through an electrolyzed solution of acetonitrile, forming a ⁻CH₂CN/CO₂ system. nih.gov This reagent can then be used in the synthesis of carbamates from amines. nih.gov While not a direct route to this compound, this demonstrates the utility of electrochemically generated cyanomethyl intermediates in C-N bond formation.

Advanced Synthetic Strategies for this compound Derivatives

The development of advanced synthetic strategies allows for the creation of a diverse range of this compound derivatives with tailored properties. These strategies often focus on novel ways to introduce the cyanomethyl group or to functionalize the benzamide core.

Recent advancements in catalysis have led to new methods for cyanomethylation. For example, an iridium-catalyzed enantioselective allenylic cyanomethylation has been developed, utilizing a 2-azido allylic alcohol as an acetonitrile enolate surrogate. acs.org This mild, base-free protocol delivers α-allenylic acetonitriles with high enantioselectivity. acs.org While not directly applied to this compound, such methods could potentially be adapted for the synthesis of chiral derivatives.

Furthermore, visible-light-mediated reactions are emerging as a powerful tool in amide synthesis. nih.gov These methods often proceed under mild conditions and can tolerate a variety of functional groups. For instance, visible-light-promoted oxidative C-N coupling reactions have been used to synthesize amides. nih.gov The application of such photoredox catalysis could open new avenues for the synthesis of this compound and its analogues.

Optimization of Reaction Conditions and Yields

The optimization of the second alkylation step is critical to achieving a high yield of this compound while minimizing potential side reactions, most notably O-alkylation of the amide. Key parameters that require careful consideration include the choice of base, solvent, temperature, and the nature of the alkylating agent.

Solvent Effects: The solvent plays a crucial role in solvating the reactants and influencing the reactivity of the nucleophile. Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile are often favored for N-alkylation reactions as they can effectively solvate the metal cation without protonating the amide anion.

Temperature Control: The reaction temperature must be carefully controlled to balance the rate of the desired N-alkylation against competing side reactions. While higher temperatures can accelerate the reaction, they may also promote undesirable pathways.

Alkylating Agent: The reactivity of the cyanomethylating agent is another important factor. Bromoacetonitrile is generally more reactive than chloroacetonitrile (B46850) and may allow for milder reaction conditions, although it is also more expensive.

To illustrate the optimization process, a hypothetical data table is presented below, based on general principles of amide alkylation.

Table 1: Hypothetical Optimization of this compound Synthesis

| Entry | Base | Solvent | Alkylating Agent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | NaH | DMF | Chloroacetonitrile | 25 | 24 | 45 |

| 2 | NaH | DMF | Chloroacetonitrile | 60 | 12 | 60 |

| 3 | KH | THF | Bromoacetonitrile | 0 to 25 | 18 | 75 |

| 4 | LDA | THF | Chloroacetonitrile | -78 to 25 | 6 | 55 |

| 5 | K₂CO₃ | Acetonitrile | Bromoacetonitrile | 80 | 24 | 65 |

This table is illustrative and based on general synthetic knowledge, not on specific published data for this exact reaction.

Stereoselective and Regioselective Synthesis Considerations

Regioselectivity: The primary regiochemical challenge in the synthesis of this compound is controlling the N-alkylation versus O-alkylation of the amide. Amide anions are ambident nucleophiles, meaning they can react at either the nitrogen or the oxygen atom. The outcome of this competition is influenced by several factors. Harder electrophiles and counterions tend to favor O-alkylation, while softer electrophiles and counterions favor N-alkylation. The choice of solvent can also play a role, with non-polar solvents sometimes favoring N-alkylation. Careful selection of the base and reaction conditions is paramount to maximizing the yield of the desired N,N-disubstituted product.

Stereoselectivity: For this compound itself, the molecule does not possess any chiral centers, and therefore, enantioselectivity is not a concern. However, a key stereochemical feature of N,N-disubstituted amides is the phenomenon of rotational isomerism, or atropisomerism, around the N-C(O) bond. Due to the partial double bond character of the amide bond, rotation is restricted. In unsymmetrically N,N-disubstituted amides, this can lead to the existence of distinct, and in some cases, isolable rotational isomers (rotamers). acs.org In the case of this compound, since the two substituents on the nitrogen are identical, distinct stable atropisomers at room temperature are unlikely. However, the barrier to rotation around the N-C(O) bond will influence the molecule's conformational dynamics. For analogues of this compound with different substituents on the nitrogen or a chiral benzoyl group, the potential for diastereomeric atropisomers would need to be considered, and stereoselective synthetic strategies might be required to control their formation.

Advanced Spectroscopic and Crystallographic Characterization of N,n Bis Cyanomethyl Benzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise three-dimensional structure of molecules in solution.

Multi-Dimensional NMR Techniques (e.g., HSQC, DFC-COSY) for Structural Elucidation

Multi-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Double-Quantum Filtered Correlation Spectroscopy (DFC-COSY) are powerful methods for unambiguously assigning proton (¹H) and carbon-¹³ (¹³C) signals and establishing through-bond connectivities. An HSQC experiment would reveal direct one-bond correlations between protons and the carbons they are attached to, which would be invaluable for assigning the methylene (B1212753) (-CH₂-) and aromatic (-C₆H₅) signals of N,N-bis(cyanomethyl)benzamide. A DFC-COSY experiment would help in confirming the proton-proton coupling networks within the molecule.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| Benzoyl-H (ortho) | 7.6-7.8 | 127-129 |

| Benzoyl-H (meta) | 7.4-7.6 | 129-131 |

| Benzoyl-H (para) | 7.5-7.7 | 132-134 |

| -CH₂- | 4.5-4.8 | 40-45 |

| -C≡N | - | 115-120 |

| C=O | - | 168-172 |

| Benzoyl-C (ipso) | - | 135-138 |

Note: This table is populated with hypothetical data based on chemical shift predictions for the structure of this compound, as no experimental data has been found in published literature.

Application of Cryogenic Probes and High-Field Magnets in NMR Analysis

The use of cryogenic probes and high-field magnets (e.g., 600 MHz and above) significantly enhances the sensitivity and resolution of NMR experiments. For a molecule like this compound, this would be particularly beneficial for resolving the potentially complex multiplets of the aromatic protons and for detecting any minor impurities. To date, no studies employing these advanced NMR configurations for the analysis of this specific compound have been reported.

Mass Spectrometry (MS) for Molecular Composition and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Hyphenated MS Techniques (e.g., GC-MS) in Impurity Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique for separating and identifying volatile and semi-volatile compounds in a mixture. In the context of this compound synthesis, GC-MS would be the ideal method for identifying and quantifying any residual starting materials, by-products, or other impurities. There are currently no published GC-MS studies detailing the impurity profile of this compound.

Tandem MS and Accurate Mass Measurements for Elemental Composition

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis and is used to study the fragmentation pathways of ions. This technique, combined with high-resolution mass spectrometry for accurate mass measurements, would allow for the unambiguous confirmation of the elemental composition of this compound and its fragments.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 186.0662 | Protonated molecular ion |

| [M+Na]⁺ | 208.0481 | Sodium adduct |

| [M-CH₂CN]⁺ | 145.0504 | Loss of a cyanomethyl group |

| [C₆H₅CO]⁺ | 105.0335 | Benzoyl cation |

Note: The m/z values in this table are theoretical predictions for the specified ions of this compound. No experimental mass spectrometry data has been found.

X-ray Diffraction (XRD) for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. An XRD analysis of this compound would provide precise bond lengths, bond angles, and information about the intermolecular interactions, such as hydrogen bonding and crystal packing. This information is critical for understanding the solid-state properties of the compound. A search of crystallographic databases reveals no deposited crystal structure for this compound.

Single-Crystal X-ray Crystallography of this compound and Derivatives

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule. This technique has been applied to derivatives of this compound, such as N-(cyanomethyl)benzamide, providing detailed insights into bond lengths, angles, and intermolecular interactions.

For instance, the crystal structure of N-(cyanomethyl)benzamide (C9H8N2O) was determined to be orthorhombic. nih.gov In this structure, the amide group is twisted relative to the benzene (B151609) ring, and the crystal packing is stabilized by N—H⋯O hydrogen bonds, which form infinite chains. nih.gov

A related derivative, N,N-bis(cyanomethyl)nitrous amide (C4H4N4O), has also been characterized by single-crystal X-ray diffraction. researchgate.netiucr.org This compound crystallizes in the monoclinic space group P21/c. researchgate.net The analysis revealed that hydrogen bonding interactions of the type C—H⋯N are significant, leading to the formation of molecular dimers and chains within the crystal lattice. researchgate.netiucr.org

The crystallographic data for these derivatives provide a foundational understanding of the structural motifs that may be present in this compound itself. The determination of the crystal structure of a new benzimidazole-based thiourea (B124793) derivative, for example, was confirmed through single-crystal X-ray diffraction alongside other spectroscopic techniques. nih.gov Similarly, the structure of N,N′-[(ethane-1,2-diyl)bis(azanediylcarbonothioyl)]bis(benzamide) was elucidated, revealing a molecule with inversion symmetry where intramolecular N—H⋯O hydrogen bonds are present. researchgate.net

Table 1: Crystallographic Data for this compound Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

|---|---|---|---|---|---|---|---|---|

| N-(cyanomethyl)benzamide | C9H8N2O | Orthorhombic | Pcab | 9.8623 | 8.0576 | 20.9268 | 90 | nih.gov |

Note: This table is interactive. Click on the headers to sort the data.

Powder X-ray Diffraction (XRPD) for Crystalline Form Characterization

Powder X-ray diffraction (XRPD) is an essential tool for the characterization of polycrystalline materials, providing a fingerprint of a specific crystalline phase. usp.orgunits.it This non-destructive technique is widely used in the pharmaceutical industry to identify polymorphs, solvates, and to assess the degree of crystallinity of a sample. units.itnih.gov The diffraction pattern, a plot of intensity versus diffraction angle (2θ), is unique to a particular crystal structure. nih.gov

While specific XRPD data for this compound is not detailed in the provided results, the general application of XRPD involves comparing the experimental pattern of a bulk sample to a calculated pattern derived from single-crystal data. usp.orgresearchgate.net This comparison allows for the confirmation of phase identity and purity. usp.org For any given crystalline solid, the XRPD pattern is a direct consequence of its crystal lattice, as described by Bragg's Law (nλ = 2d sinθ). nih.gov

XRPD is also instrumental in studying phase transitions that occur under non-ambient conditions, such as changes in temperature or humidity. usp.org The technique can be used to distinguish between different crystalline forms (polymorphs) of a substance, which can have different physical properties. units.itnih.gov

Micro-Electron Diffraction (MicroED) for Microcrystalline Samples

Micro-Electron Diffraction (MicroED) has emerged as a powerful technique for the structural analysis of micro- and nanosized crystals that are too small for conventional X-ray diffraction methods. bohrium.comnih.gov This cryo-electron microscopy technique uses a low-dose electron beam to collect diffraction data from continuously rotating crystals. nih.govnih.gov The resulting data can be processed using standard crystallographic software to determine high-resolution structures. nih.gov

The primary advantage of MicroED is its ability to work with extremely small sample sizes, which is particularly beneficial in the pharmaceutical industry where obtaining large, high-quality crystals can be a significant bottleneck. bohrium.com While there are no specific reports of MicroED being used to analyze this compound in the provided search results, the technique has been successfully applied to a variety of small molecules of pharmaceutical interest. bohrium.com Given the challenges that can arise in growing single crystals suitable for X-ray analysis, MicroED presents a viable and increasingly accessible alternative for structural elucidation. bohrium.comnih.gov

Vibrational Spectroscopy (IR, Raman) in Structural Analysis

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular structure of a compound. spectroscopyonline.comresearchgate.net These methods are complementary, as the selection rules for vibrational transitions differ. spectroscopyonline.com

The IR and Raman spectra of benzamide (B126) and its derivatives have been studied to assign characteristic vibrational frequencies. For instance, in o-nitrobenzamide, the N=O stretching vibration is observed in the IR spectrum but not in the Raman spectrum. muthayammal.in The C-H stretching vibrations in aromatic structures are typically found in the 3100–3000 cm⁻¹ region. muthayammal.in

For cyanamide-containing compounds, the cyanamide (B42294) (NCN) stretching vibration appears in a relatively isolated region of the IR spectrum, typically between 2220–2243 cm⁻¹. nih.gov This distinct peak can serve as a spectroscopic reporter. However, the presence of Fermi resonances can sometimes complicate spectral analysis. nih.gov Studies on N-methylcyanoformamide have involved the assignment of fundamental frequencies and calculation of force constants based on IR and Raman spectra. capes.gov.br

The analysis of the vibrational spectra of this compound would involve identifying the characteristic bands for the benzoyl group, the tertiary amide, and the two cyanomethyl groups. The carbonyl (C=O) stretch of the amide is typically a strong band in the IR spectrum. The nitrile (C≡N) stretching vibration would also be a key feature.

Table 2: Characteristic Vibrational Frequencies for Related Compounds

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Compound Context | Ref. |

|---|---|---|---|---|

| C≡N | Stretch | 2220 - 2243 | Cyanamide probes | nih.gov |

| C=O | Stretch | ~1650 | Amides | chemicalbook.com |

| N-H | Stretch | ~3400, ~3200 | Primary/Secondary Amides | nist.gov |

Note: This table provides general ranges and may vary for this compound.

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the elements present in a compound. This is crucial for confirming the empirical and molecular formula of a newly synthesized substance. For this compound (C11H9N3O), the theoretical elemental composition can be calculated from its molecular formula.

The experimental values obtained from elemental analysis are then compared to the theoretical values. A close agreement between the experimental and calculated percentages of carbon, hydrogen, nitrogen, and oxygen provides strong evidence for the compound's stoichiometry and purity. For example, in the synthesis of N-(cyanomethyl)benzamide, elemental analysis was used alongside spectroscopic methods to establish the structure of the product. nih.gov Similarly, the synthesis of N,N′-[(ethane-1,2-diyl)bis(azanediylcarbonothioyl)]bis(benzamide) involved purification and characterization that would typically include elemental analysis to confirm its composition (C18H18N4O2S2). researchgate.net

Table 3: Theoretical Elemental Composition of this compound (C11H9N3O)

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | % Composition |

|---|---|---|---|---|

| Carbon | C | 12.01 | 132.11 | 73.73% |

| Hydrogen | H | 1.008 | 9.072 | 5.06% |

| Nitrogen | N | 14.01 | 42.03 | 23.45% |

| Oxygen | O | 16.00 | 16.00 | 8.93% |

| Total | | | 199.21 | 100.00% |

Note: This table is interactive. The values are calculated based on the molecular formula and standard atomic weights.

Theoretical and Computational Investigations of N,n Bis Cyanomethyl Benzamide

Density Functional Theory (DFT) Studies for Electronic and Geometrical Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For N,N-bis(cyanomethyl)benzamide, DFT calculations are instrumental in elucidating its fundamental chemical properties.

The first step in the theoretical investigation of a molecule like this compound is to determine its most stable three-dimensional structure. This is achieved through geometry optimization, a process that locates the minimum energy conformation on the potential energy surface. For substituted benzamides, the orientation of the amide group relative to the benzene (B151609) ring and the conformation of the N-substituents are of particular interest.

In benzamide (B126) derivatives, the planarity of the molecule is a key factor. The introduction of substituents on the nitrogen atom can lead to a twisted structure. For instance, in related N,N-disubstituted benzamides, the introduction of different groups at the nitrogen site can cause twisting of the optimized structure. In the case of this compound, the two cyanomethyl groups introduce additional degrees of freedom. Conformational analysis involves exploring these different rotational possibilities to identify the global minimum energy structure and other low-energy conformers. The relative energies of these conformers are crucial for understanding the molecule's behavior in different environments.

Table 1: Representative Optimized Geometrical Parameters for Benzamide Derivatives (Data from analogous compounds)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C=O | 1.23 - 1.25 | ||

| C-N (amide) | 1.35 - 1.38 | ||

| N-CH₂ | 1.45 - 1.47 | ||

| C≡N | 1.15 - 1.17 | ||

| C-C (ring) | 1.38 - 1.40 | ||

| O=C-N | 120 - 122 | ||

| C-N-CH₂ | 118 - 121 | ||

| N-CH₂-CN | 110 - 112 |

Note: The data in this table is representative of typical values found for N,N-disubstituted benzamides and cyanomethyl compounds in computational studies and is intended for illustrative purposes.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. researchgate.net

For benzamide, the HOMO and LUMO are typically π-type orbitals localized on the benzene ring and the amide group. In this compound, the presence of the electron-withdrawing cyanomethyl groups is expected to influence the energies of these orbitals. DFT calculations can provide precise values for the HOMO and LUMO energies and the resulting energy gap. For a related benzamide, the HOMO and LUMO energy levels were calculated to be -6.724 eV and -1.071 eV, respectively, resulting in an energy gap of 5.65 eV. nih.gov The introduction of different substituents on the nitrogen atom alters these values. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies and Energy Gaps for Benzamide Derivatives (Data from analogous compounds)

| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Benzamide | -6.724 | -1.071 | 5.65 |

| N-benzhydryl benzamide | -6.44 | -1.06 | 5.37 |

| N,N-diphenethyl benzamide | -6.22 | -0.77 | 5.44 |

Note: This data is taken from a study on N-substituted benzamides and serves as a reference for the potential values for this compound. nih.gov

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials.

DFT calculations can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. Computational methods, including DFT, can predict these shifts with reasonable accuracy. nih.govnih.gov For this compound, the chemical shifts of the protons and carbons in the benzene ring, the methylene (B1212753) groups, and the cyano groups can be calculated. The chemical environment of each nucleus determines its shielding and, consequently, its chemical shift.

Vibrational Frequencies: Theoretical vibrational analysis provides information about the fundamental vibrational modes of a molecule. Calculated vibrational frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy. nih.govnih.govtsijournals.com For this compound, characteristic vibrational frequencies would include the C=O stretching of the amide, the C≡N stretching of the nitrile groups, and various vibrations associated with the benzene ring and the methylene groups. A normal coordinate analysis can be performed to assign the calculated frequencies to specific vibrational modes. nih.govtsijournals.com

Table 3: Representative Predicted Vibrational Frequencies for Functional Groups in Benzamide Derivatives (Data from analogous compounds)

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| C=O (amide) | Stretching | 1650 - 1690 |

| C≡N (nitrile) | Stretching | 2240 - 2260 |

| C-N (amide) | Stretching | 1350 - 1450 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

Note: These are typical frequency ranges observed for these functional groups in related molecules and are provided for illustrative purposes.

Quantum Chemical Topology (QTAIM) and Non-Covalent Interaction (NCI) Analyses

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning the electron density of a molecule into atomic basins and analyzing the nature of chemical bonds and other interactions. researchgate.net By analyzing the topological properties of the electron density at bond critical points (BCPs), one can classify interactions as either shared-shell (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals interactions).

Non-Covalent Interaction (NCI) analysis is a visualization technique that highlights regions of non-covalent interactions in a molecule. It is based on the electron density and its derivatives and provides a graphical representation of weak interactions, such as hydrogen bonds, van der Waals forces, and steric clashes. For this compound, NCI analysis could reveal intramolecular interactions between the cyanomethyl groups and the benzoyl moiety.

Computational Studies on Molecular Interactions and Dynamics

Understanding how this compound interacts with other molecules is crucial for predicting its behavior in solution and in biological systems. Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the molecule and its interactions with solvent molecules or a biological target over time. These simulations provide insights into the conformational changes and intermolecular interactions that govern the molecule's properties and function.

For benzamide derivatives, computational studies have explored their interactions with various receptors and their potential as pharmacological agents. Such studies often involve molecular docking to predict the binding mode of the molecule to a protein active site, followed by MD simulations to assess the stability of the complex.

Structure-Property Relationship Studies (e.g., Absorption Spectra, Dipole Moments)

No published studies were found that specifically investigate the structure-property relationships of this compound through theoretical and computational methods. Consequently, there is no data available in the scientific literature regarding its calculated absorption spectra or dipole moments.

Detailed research findings and data tables for these properties of this compound are not available for presentation.

Reactivity and Mechanistic Studies of N,n Bis Cyanomethyl Benzamide

Transformational Chemistry of the Cyanomethyl Groups

The cyanomethyl groups are key to the molecule's synthetic utility, offering pathways to a variety of functional group interconversions.

While direct nucleophilic substitution at the methylene (B1212753) carbon of the cyanomethyl groups is not a commonly reported reaction pathway for N,N-bis(cyanomethyl)benzamide itself, the related N-(cyanomethyl)benzamide serves as a key intermediate in the synthesis of other compounds, such as tetrazole derivatives. nih.gov The cyanomethyl group is introduced via nucleophilic substitution, where aminoacetonitrile (B1212223) displaces a leaving group on a benzoyl derivative. nih.gov This suggests that the cyanomethyl moiety, once incorporated, is relatively stable to further direct substitution at the methylene carbon under typical conditions.

The nitrile groups within this compound are susceptible to both hydrolysis and reduction, providing routes to amides, carboxylic acids, and amines.

Hydrolysis: The hydrolysis of nitriles can proceed under either acidic or basic conditions. libretexts.orgyoutube.com The reaction typically occurs in two stages: initial hydration to form an amide, followed by further hydrolysis to a carboxylic acid. libretexts.orgchemistrysteps.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid like hydrochloric acid, the nitrile is heated under reflux. libretexts.org The nitrile nitrogen is first protonated, which increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by water. youtube.comlumenlearning.com This leads to the formation of an imidic acid, which then tautomerizes to the more stable amide. chemistrysteps.com Continued heating in the acidic medium hydrolyzes the amide to the corresponding carboxylic acid and an ammonium (B1175870) salt. libretexts.orgchemistrysteps.com

Base-Catalyzed Hydrolysis: When heated with an aqueous solution of a base like sodium hydroxide (B78521), the hydroxide ion directly attacks the electrophilic carbon of the nitrile group. youtube.comchemistrysteps.com This forms an intermediate that, after protonation, yields an amide. youtube.com Further hydrolysis of the amide under basic conditions results in the formation of a carboxylate salt and ammonia. libretexts.org To obtain the free carboxylic acid, an acidic workup is required. libretexts.org

The selective hydrolysis of nitriles to amides can be achieved under milder conditions, for instance, by using reagents like potassium carbonate and hydrogen peroxide. acs.org

Reduction: The nitrile groups can be reduced to primary amines using various reducing agents. wikipedia.orglibretexts.org

Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent that can effectively convert nitriles to primary amines. libretexts.orglibretexts.org The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon. libretexts.org

Catalytic Hydrogenation: Nitriles can also be reduced using hydrogen gas in the presence of a metal catalyst such as Raney nickel, palladium, or platinum. wikipedia.orglibretexts.org This method is often used in industrial processes. wikipedia.org The reaction may require elevated temperature and pressure. libretexts.org Depending on the reaction conditions, the intermediate imine can sometimes react with the amine product, leading to the formation of secondary and tertiary amines. wikipedia.org

Other Reducing Agents: Reagents like diisobutylaluminium hydride (DIBAL-H) can be used to reduce nitriles to aldehydes. wikipedia.org Nickel boride, generated in situ from nickel(II) chloride and sodium borohydride, is another effective reagent for nitrile reduction to amines. researchgate.net

A summary of hydrolysis and reduction products is presented below:

| Reagent/Condition | Product of Cyanomethyl Group Transformation |

| H₃O⁺, heat | Carboxylic acid (forms N-benzoyl-N-(carboxymethyl)glycine) |

| NaOH, H₂O, heat | Carboxylate salt (forms sodium salt of N-benzoyl-N-(carboxymethyl)glycine) |

| LiAlH₄, then H₂O | Primary amine (forms N,N-bis(2-aminoethyl)benzamide) |

| H₂, Raney Ni | Primary amine (forms N,N-bis(2-aminoethyl)benzamide) |

| DIBAL-H, then H₂O | Aldehyde (forms N,N-bis(2-oxoethyl)benzamide) |

The cyanomethyl group is a valuable functional group in organic synthesis as it can be readily converted into other functionalities like primary amines, amides, and carboxylic acids. acs.org While this compound itself is not typically used as a cyanomethylating agent, the introduction of cyanomethyl groups onto other molecules is a significant strategy. For instance, the direct C3-H cyanomethylation of 2H-indazoles has been achieved using acetonitrile (B52724) as the cyanomethyl source under visible-light-promoted conditions. acs.org This highlights the importance of the cyanomethyl moiety in building complex molecules.

Reactivity of the Amide Linkage and Benzamide (B126) Backbone

The benzamide portion of the molecule also presents sites for chemical modification, including reactions at the carbonyl carbon and the aromatic ring.

The amide bond, while generally stable due to resonance, can undergo nucleophilic acyl substitution, which involves cleavage of the C-N bond. vanderbilt.edulibretexts.org This reaction typically requires activation of the amide. researchgate.netresearchgate.net

The general mechanism for nucleophilic acyl substitution involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. vanderbilt.edulibretexts.org This intermediate then collapses, expelling the leaving group to form a new carbonyl compound. libretexts.org For amides, the nitrogen-containing group is the leaving group.

The reactivity of amides towards nucleophilic acyl substitution is lower than that of acid chlorides or anhydrides. vanderbilt.edu However, reactions can be facilitated by using highly reactive nucleophiles like organolithium reagents. researchgate.net For example, the reaction of N,N-dialkyl benzamides with n-butyllithium can lead to the formation of ketones. researchgate.netnih.gov The cleavage of the amide bond can also be initiated by coordination with transition metal ions, where the Lewis acidity of the metal center plays a crucial role. rsc.org

C-H bond functionalization is a powerful tool in organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds. liverpool.ac.ukresearchgate.net This strategy can be applied to the benzamide backbone of this compound.

The direct functionalization of C-H bonds often relies on transition-metal catalysis. researchgate.netpitt.edu The use of a directing group on the substrate can facilitate the coordination of the metal catalyst in proximity to the target C-H bond, enhancing reactivity and selectivity. pitt.eduosti.gov In the context of benzamides, the amide group itself can act as a directing group for ortho-C-H functionalization.

Another strategy involves deprotonation. Strong bases like lithium diisopropylamide (LDA) can be used to deprotonate relatively acidic C-H bonds. nih.gov In some cases, the presence of the tertiary benzamide can promote the deprotonation of other species in the reaction mixture. nih.gov This suggests the potential for base-mediated functionalization of the this compound scaffold, either at the aromatic ring or potentially at the α-carbon of the cyanomethyl groups, although the latter is less commonly reported for this specific compound.

Investigation of Reaction Mechanisms and Intermediates

The reactivity of this compound is centered around the two cyanomethyl groups attached to the amide nitrogen. The protons on the α-carbons (the carbons adjacent to the cyano groups) are acidic, allowing the compound to act as a pronucleophile in various base-catalyzed reactions. Mechanistic studies focus on understanding the formation of key intermediates and the factors that direct the reaction towards specific products.

Elucidation of Key Steps in Multi-Component Reactions

This compound is a versatile substrate for multi-component reactions (MCRs), which are processes where three or more reactants combine in a single step to form a product that incorporates atoms from all starting materials. nih.gov Its utility in these reactions stems from its ability to generate a stabilized carbanion. The general mechanism often follows a pathway similar to well-established MCRs like the Mannich or Knoevenagel reactions. nih.govbeilstein-journals.org

The key steps involved in MCRs utilizing this compound as the nucleophilic component are generally accepted to proceed as follows:

Deprotonation: The reaction is initiated by a base, which abstracts an acidic α-proton from one of the cyanomethyl groups. This generates a resonance-stabilized nitrilium intermediate, which serves as the active nucleophile in the reaction.

Electrophile Formation: Concurrently, the other components of the MCR react to form an electrophile. In a Mannich-type reaction, for instance, an aldehyde and an amine condense to form an electrophilic iminium ion. nih.gov

Nucleophilic Attack: The carbanion derived from this compound attacks the electrophile (e.g., the iminium ion). This carbon-carbon bond formation is the crucial step that links the components together. nih.govresearchgate.net

Protonation/Cyclization: The resulting intermediate is typically neutralized by protonation. In some cases, the intermediate may possess other reactive functional groups that can lead to subsequent intramolecular cyclization to form complex heterocyclic structures. researchgate.netmdpi.com

The table below summarizes the fundamental steps in a representative multi-component reaction involving this compound.

Table 1: Key Mechanistic Steps in a Mannich-Type Reaction with this compound

| Step | Description | Reactants | Intermediate Formed |

|---|---|---|---|

| 1 | Nucleophile Generation | This compound, Base | Resonance-stabilized carbanion |

| 2 | Electrophile Generation | Aldehyde, Amine | Iminium ion |

| 3 | C-C Bond Formation | Carbanion, Iminium ion | Adduct from nucleophilic attack |

Role of Steric and Electronic Effects on Reaction Pathways

The reaction pathways of this compound are highly sensitive to both electronic and steric effects. These factors can be modulated by introducing various substituents on the benzoyl ring of the molecule or by changing the other reactants, thereby influencing reaction rates, yields, and selectivity.

Electronic Effects

The electronic nature of substituents on the aromatic ring of the benzamide moiety significantly alters the acidity of the α-protons on the cyanomethyl groups.

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂) or chloro (-Cl) groups at the para-position of the benzene (B151609) ring increase the acidity of the α-protons. By inductively withdrawing electron density, they stabilize the resulting carbanion, facilitating its formation and potentially accelerating the rate of nucleophilic attack. rsc.org

Electron-Donating Groups (EDGs): Conversely, substituents like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) groups decrease the acidity of the α-protons. These groups donate electron density, destabilizing the negative charge of the carbanion and slowing the initial deprotonation step. rsc.org

Studies on related benzoyl derivatives have shown that these electronic effects can be substantial enough to direct the reaction towards different products. rsc.org For example, the presence of an EWG might favor one reaction pathway, while an EDG favors another under identical conditions.

Table 2: Influence of Electronic Substituents on the Reactivity of this compound

| Substituent at para-position | Electronic Effect | Effect on α-Proton Acidity | Predicted Impact on Reaction Rate |

|---|---|---|---|

| -NO₂ | Strong Electron-Withdrawing | Increases | Accelerates |

| -Cl | Weak Electron-Withdrawing | Slightly Increases | Slightly Accelerates |

| -H | Neutral | Baseline | Baseline |

| -CH₃ | Weak Electron-Donating | Slightly Decreases | Slightly Decelerates |

Steric Effects

Steric hindrance plays a critical role in the reactivity of this compound, affecting both the formation of the nucleophile and its subsequent reaction.

Substituents on the Benzoyl Ring: Bulky substituents at the ortho-position of the benzoyl ring can shield the α-protons, impeding the approach of a base and thus slowing down the rate of carbanion formation. This steric congestion can also hinder the nucleophilic attack on the electrophile.

Steric Hindrance from Reactants: The structure of the electrophile is also crucial. In a Mannich-type reaction, using a sterically demanding aldehyde or amine can significantly retard the reaction. nih.gov This steric clash not only affects the reaction rate but can also be exploited to control the stereoselectivity of the product, as certain transition states become energetically unfavorable. In some systems, steric strain in the intermediates is known to suppress unwanted side reactions, such as tautomerization, leading to higher selectivity for the kinetically controlled product. nih.gov

Table 3: Predicted Impact of Steric Effects on Reaction Pathways

| Source of Steric Hindrance | Position | Predicted Effect |

|---|---|---|

| Bulky Substituent on Benzoyl Ring | ortho-position | Decreased rate of deprotonation and nucleophilic attack |

| Bulky Substituent on Aldehyde | Carbonyl carbon | Decreased rate of imine formation and nucleophilic attack |

N,n Bis Cyanomethyl Benzamide in Supramolecular Chemistry and Crystal Engineering

Hydrogen Bonding Interactions in the Solid State

As a tertiary amide, N,N-bis(cyanomethyl)benzamide lacks the classic N-H donor for strong hydrogen bonding that characterizes primary and secondary amides. Consequently, its solid-state structure is dictated by weaker, yet highly directional, hydrogen bonds such as C-H···O and C-H···N interactions.

In the absence of strong N-H···O bonds, the hydrogen bond network in this compound is expected to be dominated by interactions involving the methylene (B1212753) hydrogens of the cyanomethyl groups and the aromatic hydrogens of the benzoyl group acting as donors. The acceptors are the amide oxygen and the nitrile nitrogen atoms.

Analysis of the closely related compound, N,N-bis(cyanomethyl)nitrous amide , reveals that the hydrogen atoms on the methylene carbons are actively involved in forming intermolecular hydrogen bonds. nih.govresearchgate.net In its crystal structure, both hydrogens of a single methylene group participate in C-H···N interactions. One such interaction forms dimers with an R22(12) graph set motif, while the other links these dimers into chains along the c-axis. nih.gov A similar pattern can be anticipated for this compound, where the methylene C-H groups can interact with the nitrile nitrogen atoms of adjacent molecules.

Furthermore, the amide oxygen is a potent hydrogen bond acceptor. It is likely to form C-H···O bonds with the aromatic protons of the benzoyl group or the methylene protons of neighboring molecules, contributing to a robust three-dimensional network.

The amide and cyanomethyl groups are the primary drivers of the crystal packing in this compound. The planarity of the amide group, coupled with the steric requirements of the two cyanomethyl substituents, significantly influences the molecule's conformation.

In the simpler analogue, N-(cyanomethyl)benzamide , the amide group is twisted relative to the benzene (B151609) ring by 21.86 (7)°. nih.gov This twisting is a common feature in benzamides and affects how the molecules approach each other to form hydrogen-bonded chains. nih.gov For this compound, the two cyanomethyl groups introduce additional conformational variables and interaction sites.

Table 1: Hydrogen Bonding in an Analogue Compound: N,N-bis(cyanomethyl)nitrous amide

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Motif |

| C3-H3B···N2 | 0.97 | 2.58 | 3.473(2) | 153 | Dimer R22(12) |

| C3-H3C···N1 | 0.97 | 2.62 | 3.454(2) | 144 | Chain |

Data sourced from the crystal structure of N,N-bis(cyanomethyl)nitrous amide, a close structural analogue. nih.gov

Non-Covalent Interactions Beyond Hydrogen Bonding

Beyond conventional and non-conventional hydrogen bonds, the electronic characteristics of the benzoyl group in this compound facilitate other crucial non-covalent interactions that are fundamental to its supramolecular behavior.

The electron-rich π-system of the benzene ring is a key participant in stabilizing the crystal structure through C-H…π and π…π stacking interactions.

The interplay between these stacking forces and the hydrogen-bonding network is critical in determining the final crystal packing and the resulting material properties.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. imist.masigmaaldrich.com By mapping properties like dnorm (normalized contact distance) onto the surface, one can identify regions of close intermolecular contact, with red spots indicating interactions shorter than the van der Waals radii, which are typically hydrogen bonds. researchgate.net

For this compound, while a specific analysis is not available, data from related amide structures can provide insight. For instance, in N,N′-bis(2-nitrophenyl)glutaramide , Hirshfeld analysis reveals that O···H/H···O contacts account for the largest contribution to the surface (41.7%), followed by H···H contacts (29.2%). researchgate.net

A hypothetical Hirshfeld analysis for this compound would likely show significant contributions from:

O···H/H···O contacts: Representing C-H···O hydrogen bonds between the methylene/aromatic protons and the amide oxygen.

N···H/H···N contacts: Corresponding to the C-H···N hydrogen bonds involving the nitrile groups.

H···H contacts: A large, diffuse contribution typical for organic molecules.

C···H/H···C contacts: Indicative of the C-H···π interactions.

The 2D fingerprint plot, which plots the internal distance (di) against the external distance (de) for all surface points, allows for the deconvolution of these contributions. Sharp spikes in the plot are characteristic of strong, directional interactions like hydrogen bonds, while more diffuse regions represent weaker, less specific contacts. nih.gov

Table 2: Predicted Major Contributions to the Hirshfeld Surface for this compound

| Interaction Type | Expected Contribution | Corresponding Non-Covalent Force |

| O···H / H···O | High | C-H···O Hydrogen Bonding |

| N···H / H···N | Moderate to High | C-H···N Hydrogen Bonding |

| H···H | High | van der Waals forces |

| C···H / H···C | Moderate | C-H···π Interactions |

| C···C | Low to Moderate | π···π Stacking |

This table represents a prediction based on the functional groups present in the molecule and data from similar compounds.

Supramolecular Assembly Strategies Involving this compound Scaffolds

The unique trifunctional nature of the this compound scaffold—featuring a central aromatic ring, a hydrogen bond accepting amide oxygen, and two hydrogen bond accepting nitrile groups—makes it a versatile building block, or tecton, for supramolecular assembly.

Strategies for constructing higher-order structures can be envisioned based on the selective pairing of its interaction sites. For instance, co-crystallization with molecules that are strong hydrogen bond donors (e.g., diols, carboxylic acids) could lead to the formation of predictable, extended networks. The donor molecules would preferentially bind to the strong acceptor sites (amide oxygen and nitrile nitrogens), creating specific supramolecular synthons.

Furthermore, the benzamide (B126) unit is known to drive the formation of helical aggregates in more complex systems. researchgate.net By modifying the benzoyl ring with additional functional groups, one could tune the electronic properties and steric profile, thereby directing the self-assembly process towards specific morphologies like fibers, tapes, or more complex 3D frameworks. The two cyanomethyl arms provide additional vectors of interaction compared to simpler secondary benzamides, offering the potential to create more intricate and robust supramolecular polymers and networks. wikipedia.org

Crystal Engineering Approaches for Tailored Solid Forms

Crystal engineering provides the tools to control the solid-state properties of a molecule by understanding and manipulating the intermolecular interactions that govern crystal packing. For this compound, this involves considering the interplay of the benzamide and cyanomethyl functional groups in the solid state.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in molecular solids, particularly those capable of hydrogen bonding researchgate.net. Benzamide itself is known to exhibit at least three polymorphic forms, with the relative stability being a delicate balance of intermolecular attraction and molecular conformation rsc.orgacs.org. The subtle interplay of hydrogen bonding and π–π interactions governs the packing arrangements in these polymorphs rsc.org. Given this precedent, it is highly probable that this compound could also exhibit polymorphism. The conformational flexibility of the cyanomethyl groups could allow for different packing arrangements and, consequently, different crystal forms with distinct physicochemical properties.

Co-crystallization, the formation of a crystalline solid containing two or more different molecules in a stoichiometric ratio, is a powerful technique in crystal engineering to modify the properties of a solid. Benzamides have been successfully used as co-formers in the generation of pharmaceutical co-crystals researchgate.netnih.govnih.gov. The formation of co-crystals is often driven by the formation of robust supramolecular synthons, such as the carboxylic acid-amide heterosynthon acs.orgfigshare.com.

For this compound, the carbonyl oxygen and the nitrile nitrogen atoms are potential hydrogen bond acceptors for co-crystal formation with suitable hydrogen bond donors, such as carboxylic acids or phenols. The success of co-crystallization would depend on the relative strength of the interactions between the co-former and this compound versus the self-interactions of the individual components.

Table 1: Crystallographic Data for Related Benzamide Derivatives

| Compound Name | Formula | Crystal System | Space Group | Key Hydrogen Bonds | Ref. |

| N-(cyanomethyl)benzamide | C₉H₈N₂O | Orthorhombic | Pca2₁ | N—H⋯O | nih.gov |

| N,N-bis(cyanomethyl)nitrous amide | C₄H₄N₄O | Monoclinic | P2₁/c | C—H⋯N | nih.gov |

| Benzamide (Form I) | C₇H₇NO | Monoclinic | P2₁/c | N—H⋯O | researchgate.net |

| Benzamide (Form II) | C₇H₇NO | Monoclinic | P2₁ | N—H⋯O | researchgate.net |

| Benzamide (Form III) | C₇H₇NO | Triclinic | P-1 | N—H⋯O | researchgate.net |

The arrangement of molecules in a crystal can have a profound impact on their reactivity in the solid state capes.gov.brrsc.org. For this compound, the nitrile groups are the most likely sites for solid-state reactions. The reactivity of nitriles is diverse; they can undergo hydrolysis, reduction, or cycloaddition reactions, among others libretexts.org.

The proximity and orientation of reactive groups, as dictated by the crystal packing, can determine the course and outcome of a solid-state reaction. For example, if the cyanomethyl groups of adjacent molecules are aligned in a suitable geometry, a solid-state [2+2] cycloaddition upon photolysis might be feasible, leading to the formation of a cyclobutane-containing polymer or oligomer. The topochemical principles, which state that reactions in the solid state proceed with a minimum of atomic and molecular movement, would govern such a transformation.

While no specific solid-state reactivity studies have been reported for this compound, the general principles of crystal engineering suggest that by controlling the crystal structure, for instance through the selection of different polymorphs or the formation of co-crystals, it might be possible to direct its solid-state reactivity towards specific products. The study of how crystal packing influences the reactivity of the nitrile functionality is an active area of research nih.govacs.org.

N,n Bis Cyanomethyl Benzamide in Organometallic Chemistry and Ligand Design

Coordination Chemistry of N,N-bis(cyanomethyl)benzamide as a Ligand

The coordination chemistry of this compound revolves around its ability to act as a versatile ligand, engaging metal centers through its nitrile and amide functionalities. This dual-donor capability allows for diverse binding modes and the formation of stable metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving ligands similar to this compound, such as other benzamides and nitrile-containing compounds, typically involves the reaction of a metal salt with the ligand in a suitable solvent. nanobioletters.comresearchgate.net For instance, novel β-enaminoamide zinc complexes have been synthesized by reacting the free ligand with diethylzinc. researchgate.net Similarly, Schiff base bis-imine ligands have been used to create metal complexes by reacting them with metal chlorides or nitrates in ethanol. nanobioletters.com

Table 1: Spectroscopic and Analytical Techniques for Characterization of Metal Complexes

| Technique | Information Provided |

| Infrared (IR) Spectroscopy | Identifies functional groups and determines coordination modes by observing shifts in vibrational frequencies. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the structure and chemical environment of the ligand and its complexes. |

| UV-Visible Spectroscopy | Studies electronic transitions to provide insights into the geometry and electronic structure of the complex. |

| Mass Spectrometry | Determines the molecular weight and stoichiometry of the complex. nih.gov |

| Elemental Analysis | Confirms the elemental composition of the synthesized complexes. nih.gov |

| Single-Crystal X-ray Diffraction | Provides precise three-dimensional structural information, including bond lengths, bond angles, and coordination geometry. researchgate.net |

Binding Modes and Chelation Properties of Cyanomethylbenzamide Ligands

Ligands containing both amide and nitrile groups, such as this compound, can exhibit a range of binding modes. libretexts.org They can act as monodentate ligands, coordinating through either the oxygen of the amide group or the nitrogen of one of the nitrile groups. nih.gov More significantly, the presence of two cyanomethyl groups allows for bidentate chelation, where the ligand coordinates to a single metal center through two donor atoms. This chelation can occur in several ways:

N,N'-chelation: Both nitrile groups coordinate to the metal center.

N,O-chelation: One nitrile nitrogen and the amide oxygen coordinate to the metal.

The formation of a chelate ring generally enhances the stability of the resulting complex, a phenomenon known as the chelate effect. libretexts.org The flexibility of the cyanomethyl arms allows the ligand to adapt to the preferred coordination geometry of different metal ions. The specific binding mode adopted often depends on factors such as the nature of the metal ion, the solvent system, and the presence of other ligands in the coordination sphere. nih.govnih.govfoldingathome.org

Role of Nitrile and Amide Donors in Metal Coordination

Nitrile Donors: The nitrile group (C≡N) is a versatile ligand in coordination chemistry. nih.govunibo.it It primarily acts as a σ-donor through the lone pair on the nitrogen atom. unibo.it Additionally, the C≡N triple bond has empty π* orbitals that can accept electron density from the metal center through π-back-donation. nih.govunibo.it This back-donation strengthens the metal-ligand bond and can influence the reactivity of the nitrile group itself. unibo.it Nitriles are often considered weakly coordinating ligands, which can be advantageous in catalysis as they can be easily displaced by other substrates. nih.gov

In a ligand like this compound, the interplay between the hard amide oxygen donor and the softer nitrile nitrogen donors allows for coordination to a wide range of metal ions and facilitates the formation of stable chelate structures. uci.edu

This compound as a Directing Group in Organometallic Transformations

The amide functionality within this compound can serve as a directing group in various organometallic transformations, guiding a metal catalyst to a specific C-H bond for functionalization.

Metal-Catalyzed C-H Functionalization

The concept of using a directing group to achieve site-selective C-H functionalization has become a powerful tool in organic synthesis. nih.govmdpi.com Amide groups are among the functional groups that can effectively direct transition metal catalysts to an ortho C-H bond of an aromatic ring. mdpi.com This is achieved through the formation of a metallacyclic intermediate, which brings the catalyst in close proximity to the target C-H bond.

While specific studies on this compound as a directing group are not extensively reported, the broader class of benzamides has been shown to be effective. For instance, N,N-bidentate directing groups have been investigated in Ni-catalyzed C-H functionalization of benzamides. rsc.org In these reactions, the amide group coordinates to the metal center, facilitating the cleavage of a nearby C-H bond and subsequent coupling with various partners. rsc.orgrsc.org

Table 2: Examples of Metal-Catalyzed C-H Functionalization Directed by Amide Groups

| Metal Catalyst | Coupling Partner | Transformation | Reference |

| Palladium (Pd) | Alkenes, Alkynes | C-H olefination, C-H alkynylation | nih.gov |

| Rhodium (Rh) | Alkenes | C-H olefination | nih.gov |

| Ruthenium (Ru) | Various | C-H functionalization | nih.gov |

| Nickel (Ni) | Bicyclic Alkenes | C-H functionalization | rsc.org |

| Iridium (Ir) | Boron reagents | C-H borylation | mdpi.com |

Ligand-Accelerated Catalysis

In ligand-accelerated catalysis, the ligand not only directs the reaction to a specific site but also enhances the rate of the catalytic cycle. The coordination of the directing group to the metal center can stabilize key intermediates and transition states, thereby lowering the activation energy of the reaction.

The this compound ligand, by virtue of its potential bidentate N,O- or N,N'-coordination, could play a significant role in accelerating catalytic processes. The chelation would form a more stable and rigid metallacyclic intermediate compared to a monodentate directing group. This pre-organization can lead to a more efficient C-H activation step. While direct examples involving this compound are not prominent in the literature, the principle has been demonstrated with other bidentate ligands. The enhanced stability of the intermediates can lead to higher turnover numbers and improved reaction efficiency.

Insufficient Information for Requested Article on this compound in Catalysis

Following a comprehensive search of available scientific literature and databases, it has been determined that there is a lack of specific research data on the rational design of this compound-based ligands for catalytic applications. While general principles of ligand design and the chemistry of related benzamide (B126) and cyanamide (B42294) compounds are well-documented, specific studies detailing the synthesis, coordination chemistry, and catalytic activity of derivatives of this compound are not present in the public domain.

The performed searches yielded information on broader topics such as:

The rational design of various types of ligands for transition metal catalysis.

The synthesis of N-substituted benzamides for medicinal applications, including as anticancer and anti-inflammatory agents.

The coordination chemistry of other nitrogen-containing ligands, such as bis(phosphino)amines and phenylcyanamides.

The cleavage of the N-CN bond in cyanamides by transition metal complexes.

However, none of the retrieved sources provided the specific, detailed research findings required to construct an article on the rational design and catalytic applications of ligands derived from this compound. This includes the absence of data on:

The synthesis of functionalized derivatives of this compound.

The formation and characterization of metal complexes with these ligands.

The evaluation of such complexes in catalytic reactions, including structure-activity relationship studies.

Without this foundational research, it is not possible to generate a scientifically accurate and informative article that adheres to the user's specified outline, particularly concerning the creation of data tables with detailed research findings. Therefore, the request to generate an article on this specific topic cannot be fulfilled at this time due to the absence of the necessary scientific data.

Applications of N,n Bis Cyanomethyl Benzamide in Advanced Materials and Chemical Transformations

N,N-bis(cyanomethyl)benzamide as Synthetic Intermediates for Complex Organic Molecules

The presence of multiple reactive sites within this compound renders it a valuable intermediate for the synthesis of more complex organic structures. The cyanomethyl groups, in particular, serve as versatile handles for introducing further chemical complexity.

The dual cyanomethyl groups are key to the utility of this compound derivatives as precursors for heterocyclic compounds. Analogous structures, where the benzamide (B126) is replaced by other acyl or alkyl groups, demonstrate the synthetic potential of the N,N-bis(cyanomethyl)amine core. For instance, N,N-bis(cyanomethyl)thiophene-2-carboxamide is recognized as a versatile building block for creating complex heterocyclic structures. This suggests that this compound could similarly be employed in the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry and materials science.

The transformation of the cyanomethyl groups is a primary route to these scaffolds. A key reaction is reductive cyclization. The reductive cyclization of N-benzyl-N,N-bis(cyanomethyl)amine, for example, is a known method for preparing piperazine (B1678402) derivatives. This highlights a pathway where the two nitrile groups can be transformed to build a new ring system attached to the parent nitrogen atom. The versatility of the cyanomethyl groups is further demonstrated by their potential to undergo hydrolysis to form carboxylic acids under acidic or basic conditions. smolecule.com

The synthesis of the parent compound can be achieved through the reaction of Iminodiacetonitrile (B147120) with benzoyl chloride, showcasing a direct method to access this valuable building block. lookchem.com

Table 1: Synthetic Reactions Involving N,N-bis(cyanomethyl)amide Scaffolds

| Precursor | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| Iminodiacetonitrile, Benzoyl chloride | Pyridine, Triethylamine (B128534) / 0 - 20°C | This compound | lookchem.com |

| N-Benzyl-N,N-bis(cyanomethyl)amine | Reductive cyclization | Piperazine derivative | muni.cz |

As an established intermediate, this compound and its derivatives are integrated into multi-step synthetic sequences. The chlorinated analogue, 2-chloro-N,N-bis(cyanomethyl)benzamide, is explicitly noted for its role as an intermediate in the preparation of more elaborate organic molecules. smolecule.com The functional groups on the molecule allow for sequential or orthogonal chemical modifications. For example, the aromatic ring can be functionalized independently of the cyanomethyl groups, which can then be transformed at a later stage in a synthetic route. This modularity is highly valuable in the construction of complex target molecules for pharmaceuticals or specialty chemicals. smolecule.com

Utilization in Novel Material Development

The distinct functional groups of this compound—the aromatic ring, the amide linkage, and the nitrile groups—provide multiple avenues for its use in the development of new materials with specific, designed properties.

While the direct polymerization of this compound is not extensively documented, its structural motifs are found in high-performance polymers. The benzamide unit is a component of aramids and other polyamides known for their thermal stability and mechanical strength. Aromatic poly(amide-imide)s, for example, are synthesized from monomers containing amide linkages and demonstrate excellent thermal and mechanical properties. researchgate.net This suggests that this compound could be chemically modified—for instance, by introducing amine or carboxylic acid functionalities onto the benzene (B151609) ring—to be used as a monomer for creating functional polyamides.

Furthermore, the nitrile groups offer a site for post-polymerization modification. In other polymer systems, such as those containing vinylidene groups, post-synthesis modification using techniques like thiol-ene chemistry allows for the introduction of diverse functionalities. nih.gov The nitrile groups in a polymer incorporating this compound could potentially be hydrolyzed, reduced, or used in cycloaddition reactions to tune the final properties of the material.

The non-covalent interactions of this compound are key to its potential in creating functional materials based on supramolecular assembly. The benzamide group is a powerful and well-studied motif for directing self-assembly through hydrogen bonding. Benzene-1,3,5-tricarboxamides, for example, are known to form stable, one-dimensional, nanometer-sized rod-like structures stabilized by threefold hydrogen bonding. nih.gov The single N-H bond of the benzamide in this compound can act as a hydrogen bond donor, while the carbonyl oxygen acts as an acceptor, promoting the formation of ordered assemblies.

The cyanomethyl groups also participate actively in forming supramolecular structures. In the crystal structure of a close analogue, N,N-bis(cyanomethyl)nitrous amide, C-H···N hydrogen bonds involving the methylene (B1212753) (CH₂) and nitrile (N) groups lead to the formation of dimers and chains. nih.govresearchgate.net Additionally, direct nitrile-nitrile non-covalent interactions have been identified as structure-guiding forces in other coordination polymers. researchgate.net The combination of these interactions—amide-based hydrogen bonding, C-H···N bonds, and potential nitrile-nitrile contacts—provides a rich set of tools for designing complex, self-assembled materials.

Table 2: Potential Non-Covalent Interactions in this compound Assemblies

| Interacting Groups | Type of Interaction | Potential Outcome | Supporting Evidence from Analogues |

|---|---|---|---|

| Amide N-H and C=O | Hydrogen Bonding | Formation of chains or sheets | Benzene-1,3,5-tricarboxamides form H-bonded polymers nih.gov |

| Methylene C-H and Nitrile N | C-H···N Hydrogen Bonding | Dimer and chain formation | Observed in crystal structure of N,N-bis(cyanomethyl)nitrous amide nih.govresearchgate.net |

Role in Catalytic Processes